L-Histidine-15N hydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

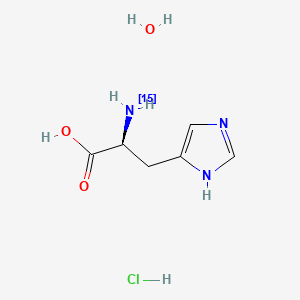

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3O3 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;; |

InChI Key |

CMXXUDSWGMGYLZ-KFNDHIBDSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

L-Histidine-15N hydrochloride hydrate chemical properties

An In-depth Technical Guide to L-Histidine-15N Hydrochloride Hydrate (B1144303)

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. L-Histidine labeled with the heavy nitrogen isotope, ¹⁵N, is a critical reagent for a variety of advanced analytical techniques. This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for L-Histidine-¹⁵N hydrochloride hydrate.

Core Chemical and Physical Properties

L-Histidine-¹⁵N hydrochloride hydrate is a stable, non-radioactive isotopologue of L-Histidine hydrochloride hydrate. The incorporation of ¹⁵N atoms provides a specific probe for nuclear magnetic resonance (NMR) spectroscopy and a mass shift for mass spectrometry (MS), enabling detailed studies of molecular structure, dynamics, and metabolic pathways. It is available in several isotopic labeling patterns, most commonly with ¹⁵N at the alpha-amino position (α-¹⁵N), or at all three nitrogen positions (¹⁵N₃).

Table 1: General Chemical Properties of L-Histidine-¹⁵N Hydrochloride Hydrate Variants

| Property | L-Histidine (α-¹⁵N) HCl H₂O | L-Histidine-¹⁵N₃ HCl H₂O | L-Histidine (Unlabeled) HCl H₂O |

| Molecular Formula | C₆H₉¹⁵N₁N₂O₂·HCl·H₂O | C₆H₉¹⁵N₃O₂·HCl·H₂O[1] | C₆H₁₂ClN₃O₃[2][3] |

| Molecular Weight | ~210.62 g/mol [2][4] | ~212.61 g/mol [1] | ~209.63 g/mol [3][5] |

| CAS Number | Not Assigned (NA)[4][6] | Not Assigned (NA) | 5934-29-2[4][6][7] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N[4][6] | Typically ≥98 atom % ¹⁵N[1] | Not Applicable |

| Chemical Purity | Typically ≥98%[1][4][6] | Typically ≥98%[1] | Varies by grade |

Table 2: Physical and Handling Properties

| Property | Description |

| Appearance | White to off-white crystalline powder or solid.[1][8] |

| Solubility | Soluble in water; very slightly soluble in alcohol.[8][9] |

| Melting Point | Approximately 254 °C (with decomposition).[5][9] |

| Storage | Store at room temperature, protected from light and moisture.[4][6] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[10] |

Key Applications in Research and Development

The unique properties of ¹⁵N-labeled histidine make it a valuable tool in several scientific domains.

-

Biomolecular NMR Spectroscopy : L-Histidine-¹⁵N is extensively used for protein NMR.[4] Since the imidazole (B134444) side chain of histidine has a pKa near physiological pH, it frequently participates in enzymatic catalysis, protein-ligand binding, and proton transfer.[11][12] ¹⁵N NMR allows for the direct observation of the protonation state and tautomeric equilibrium (Nδ1-H vs. Nε2-H) of histidine residues, providing critical insights into protein function and mechanism.[11][13][14]

-

Metabolic Studies and Flux Analysis : As an essential amino acid, histidine's metabolic pathways can be traced using ¹⁵N-labeled variants.[15][16] This allows researchers to quantify its uptake, incorporation into proteins, and catabolism in various biological systems.

-

Quantitative Mass Spectrometry : In proteomics and metabolomics, L-Histidine-¹⁵N serves as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[15][16]

Experimental Protocols and Methodologies

The characterization and use of L-Histidine-¹⁵N hydrochloride hydrate involve standard analytical techniques.

Purity and Isotopic Enrichment Analysis

Objective: To confirm the chemical purity and verify the isotopic enrichment of the labeled compound.

Methodology: HPLC and LC-MS

-

Sample Preparation: Prepare a standard solution of L-Histidine-¹⁵N hydrochloride hydrate in a suitable solvent, such as deionized water, at a known concentration (e.g., 1 mg/mL).

-

HPLC Analysis (Purity):

-

Column: Use a reverse-phase C18 column or a column suitable for amino acid analysis.

-

Mobile Phase: Employ a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Detection: Monitor the elution profile using a UV detector, typically around 210-220 nm.

-

Quantification: Assess purity by integrating the peak area of the main component relative to any impurities. A purity of >95% is common.[7]

-

-

LC-MS Analysis (Isotopic Enrichment):

-

Inject the sample into an LC-MS system.

-

Acquire the mass spectrum of the eluting peak corresponding to histidine.

-

Determine the mass shift compared to an unlabeled histidine standard. For the ¹⁵N₃ variant, a mass shift (M+3) is expected.[1]

-

Calculate the isotopic enrichment by comparing the intensities of the ion peaks for the labeled and unlabeled species.

-

Protein Expression for NMR Studies

Objective: To produce a protein with ¹⁵N-labeled histidine residues for structural and functional analysis by NMR.

Methodology:

-

Culture Medium Preparation: Prepare a minimal growth medium for the expression host (e.g., E. coli). The medium should contain all necessary nutrients except for histidine.

-

Supplementation: Add L-Histidine-¹⁵N hydrochloride hydrate to the medium as the sole source of histidine.

-

Cell Culture and Induction: Grow the expression host in the prepared medium. Induce protein expression at the appropriate cell density using an inducing agent (e.g., IPTG).

-

Protein Purification: After expression, harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

NMR Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O), concentrating it to the desired level for NMR analysis.

Visualizations: Workflows and Chemical Principles

Diagrams created with Graphviz are provided to illustrate key experimental and chemical concepts related to ¹⁵N-labeled histidine.

Caption: Workflow for producing a ¹⁵N-histidine labeled protein for NMR analysis.

The imidazole side chain of histidine is central to its function. At neutral pH, it can exist in two neutral tautomeric forms, which are in equilibrium with a protonated (cationic) form. ¹⁵N NMR is a powerful technique to distinguish between these states.[11][17]

Caption: Tautomeric and protonation states of the histidine imidazole side chain.

References

- 1. L-Histidine-15N3 hydrochloride monohydrate ≥98 atom % 15N, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Histidine-15N hydrochloride hydrate|BLD Pharm [bldpharm.com]

- 3. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 4. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. guidechem.com [guidechem.com]

- 6. L-Histidine·HCl·HâO (α-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2245-0.25 [isotope.com]

- 7. L-Histidine Hydrochloride Hydrate (13C6,15N3) [lgcstandards.com]

- 8. himedialabs.com [himedialabs.com]

- 9. L-Histidine Hydrochloride | 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. L-Histidine | 71-00-1 [chemicalbook.com]

- 11. meihonglab.com [meihonglab.com]

- 12. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histidine - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15N-Labeled L-Histidine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research. Among the various isotopically labeled compounds, 15N-labeled L-Histidine holds a prominent position due to the unique properties of the histidine residue in proteins and its central role in various metabolic pathways. This technical guide provides an in-depth exploration of the applications of 15N-labeled L-Histidine, offering detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Applications of 15N-Labeled L-Histidine

The versatility of 15N-labeled L-Histidine stems from the strategic placement of the stable isotope, which allows for non-invasive tracing and analysis in complex biological systems. Its primary applications can be categorized into three main areas:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the 15N nucleus provides a powerful probe for investigating protein structure, dynamics, and interactions at an atomic level.

-

Mass Spectrometry (MS)-Based Proteomics: In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), 15N-labeled L-Histidine serves as a metabolic label to accurately quantify changes in protein abundance.

-

Metabolic Tracing: As a tracer, 15N-labeled L-Histidine enables the elucidation of metabolic pathways, tracking the fate of histidine and its downstream metabolites in various physiological and pathological conditions.[1]

I. Unraveling Protein Structure and Dynamics with 15N NMR Spectroscopy

The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to exist in different protonation and tautomeric states. This property makes it a key player in enzyme catalysis, proton transfer, and metal coordination.[2] 15N NMR spectroscopy, in conjunction with 15N-labeled L-Histidine, provides a sensitive method to probe these fundamental aspects of protein function.

Key Applications in NMR:

-

Determining Tautomeric States: The 15N chemical shifts of the imidazole ring are highly sensitive to the protonation state of the nitrogen atoms (Nδ1 and Nε2), allowing for the unambiguous determination of histidine tautomers in proteins.[3]

-

Investigating Enzyme Mechanisms: By monitoring the 15N chemical shifts of histidine residues in the active site of an enzyme, researchers can gain insights into the catalytic mechanism, including the role of histidine as a general acid or base.

-

Probing Protein-Ligand Interactions: Changes in the 15N chemical shifts of histidine residues upon ligand binding can be used to map binding sites and characterize the interactions at a molecular level.

-

Analyzing Protein Dynamics: 15N relaxation experiments can provide information on the mobility of the histidine side chain, which is often crucial for protein function.[4]

Quantitative Data: 15N Chemical Shifts of L-Histidine

The 15N chemical shifts of the histidine imidazole ring are a key source of structural and functional information. The following table summarizes typical 15N chemical shift ranges for the different protonation and tautomeric states of histidine.

| Histidine State | Nδ1 Chemical Shift (ppm) | Nε2 Chemical Shift (ppm) |

| Neutral (Nε2-H tautomer, π-tautomer) | ~250-270 | ~170-190 |

| Neutral (Nδ1-H tautomer, τ-tautomer) | ~170-190 | ~250-270 |

| Positively Charged (Protonated) | ~175-185 | ~175-185 |

Note: Chemical shifts are referenced to liquid ammonia. The exact chemical shifts can vary depending on the local environment of the histidine residue within the protein.[3]

Experimental Protocol: Protein Expression and NMR Sample Preparation

Objective: To produce a protein with 15N-labeled histidine residues for NMR analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

M9 minimal media components

-

15N-labeled L-Histidine

-

Unlabeled amino acid mix (lacking histidine)

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column (for His-tagged proteins)

-

NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 10% D₂O)

Procedure:

-

Pre-culture: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of LB medium and grow overnight at 37°C.

-

Minimal Media Culture: Inoculate 1 L of M9 minimal media supplemented with all amino acids except histidine with the overnight pre-culture. Add 15N-labeled L-Histidine to the media at a final concentration of 100 mg/L.

-

Cell Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Protein Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Purify the protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.

-

Buffer Exchange and Concentration: Exchange the purified protein into the NMR buffer using dialysis or a desalting column. Concentrate the protein to the desired concentration (typically 0.5-1 mM) using a centrifugal filter unit.

-

NMR Sample Preparation: Transfer the final protein sample into an NMR tube.

Diagram: Experimental Workflow for NMR Analysis

II. Quantitative Proteomics using SILAC with 15N-Labeled L-Histidine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[5] While arginine and lysine (B10760008) are commonly used for SILAC, 15N-labeled L-Histidine can be employed for specific applications, particularly when studying proteins with a high histidine content or when arginine and lysine are not suitable for labeling.

Principle of SILAC:

In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of that amino acid (e.g., 15N-L-Histidine). After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein abundance.

Experimental Protocol: SILAC using 15N-L-Histidine

Objective: To quantify changes in protein expression between two experimental conditions using SILAC with 15N-L-Histidine.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium lacking L-Histidine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Histidine

-

"Heavy" 15N-labeled L-Histidine

-

Lysis buffer (e.g., RIPA buffer)

-

Trypsin (mass spectrometry grade)

-

C18 desalting spin columns

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the histidine-deficient medium with "light" L-Histidine and dFBS.

-

For the "heavy" population, supplement the histidine-deficient medium with "heavy" 15N-L-Histidine and dFBS.

-

Grow the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.

-

-

Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.

-

Cell Harvest and Lysis: Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells using lysis buffer.

-

Protein Digestion:

-

Precipitate the proteins using acetone (B3395972) or TCA.

-

Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

-

Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

-

Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

-

-

Peptide Desalting: Desalt the resulting peptide mixture using C18 spin columns.

-

LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution LC-MS/MS system.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. Calculate the protein abundance ratios based on the intensities of the peptide pairs.

Diagram: SILAC Experimental Workflow

III. Tracing Metabolic Pathways with 15N-Labeled L-Histidine

15N-labeled L-Histidine is an excellent tracer for studying histidine metabolism and its contributions to other metabolic pathways. By tracking the incorporation of the 15N label into downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in metabolic pathways in response to various stimuli or in disease states.

Histidine Metabolism Overview:

Histidine is an essential amino acid that serves as a precursor for the synthesis of several important biomolecules, including histamine, a key mediator of allergic and inflammatory responses, and carnosine, an antioxidant dipeptide. The catabolism of histidine ultimately leads to the formation of glutamate, which can then enter the tricarboxylic acid (TCA) cycle.[6]

Experimental Protocol: Metabolic Tracing with 15N-L-Histidine

Objective: To trace the metabolic fate of L-Histidine in a biological system.

Materials:

-

Cell culture or animal model

-

15N-labeled L-Histidine

-

Metabolite extraction solution (e.g., 80% methanol)

-

LC-MS/MS or GC-MS system

Procedure:

-

Labeling: Introduce 15N-labeled L-Histidine into the biological system. For cell culture, this involves adding it to the culture medium. For animal studies, it can be administered through diet or injection.[7]

-

Time Course: Collect samples at various time points to track the dynamic incorporation of the 15N label into different metabolites.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., by snap-freezing in liquid nitrogen) and extract the metabolites using a cold extraction solution.

-

Sample Preparation: Prepare the metabolite extracts for MS analysis. This may involve derivatization for GC-MS analysis.

-

MS Analysis: Analyze the samples using an appropriate mass spectrometry platform to detect and quantify the 15N-labeled metabolites.

-

Data Analysis: Determine the isotopic enrichment in different metabolites over time to calculate metabolic fluxes and map the active metabolic pathways.

Diagram: Histidine Catabolic Pathway

Conclusion

15N-labeled L-Histidine is a powerful and versatile tool for researchers across various disciplines. Its applications in NMR spectroscopy, quantitative proteomics, and metabolic tracing provide invaluable insights into the intricate workings of biological systems. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can effectively employ 15N-labeled L-Histidine to advance their research and contribute to the development of new therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to L-Histidine-15N Hydrochloride Hydrate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the structure of L-Histidine-15N hydrochloride hydrate (B1144303) has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a meticulous examination of the compound's molecular structure, physicochemical properties, and the experimental methodologies used for its characterization.

L-Histidine, an essential amino acid, plays a pivotal role in various biological processes, including protein synthesis and as a precursor to histamine (B1213489). The isotopically labeled form, L-Histidine-15N hydrochloride hydrate, is an invaluable tool in structural biology, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure and dynamics. This guide offers a detailed look into the precise atomic arrangement of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of L-Histidine hydrochloride monohydrate is presented below, providing essential data for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₉¹⁵N₃O₂·HCl·H₂O | [1] |

| Molecular Weight | ~212.61 g/mol (for ¹⁵N₃ labeled) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approximately 254 °C (decomposes) | [4] |

| Solubility | Soluble in water | [3] |

| Specific Rotation [α]20/D | +8.9° to +9.5° (c=11 mg/mL in 6 M HCl) | [4] |

| pKa values | 1.80 (COOH), 6.04 (imidazole), 9.33 (NH₂) | [4] |

Crystal Structure Analysis

The three-dimensional structure of L-histidine hydrochloride monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The lattice parameters are a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å. This detailed structural information is fundamental for understanding its interactions in biological systems.

Experimental Protocols

This guide provides detailed methodologies for two key experimental techniques used in the structural elucidation of this compound: Single-Crystal X-ray Diffraction and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.

Single-Crystal X-ray Diffraction Protocol

This method allows for the precise determination of the atomic and molecular structure of a crystal.

1. Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound.

2. Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded as a series of reflections.

3. Structure Solution and Refinement: The intensities of the diffracted beams are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding precise bond lengths, angles, and conformational details.

Solid-State NMR Spectroscopy Protocol

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid phase, and is particularly informative for isotopically labeled compounds.

1. Sample Preparation: The crystalline this compound is finely ground and packed into a magic-angle spinning (MAS) rotor.

2. NMR Experiment: The rotor is placed in the NMR spectrometer and spun at a high speed at the magic angle to average out anisotropic interactions. A sequence of radiofrequency pulses is applied to excite the ¹⁵N nuclei.

3. Data Processing and Analysis: The detected signal, known as the Free Induction Decay (FID), is Fourier transformed to produce the NMR spectrum. The chemical shifts and coupling constants observed in the spectrum provide detailed information about the local chemical environment of the nitrogen atoms.

Biological Significance: Histamine Biosynthesis

L-Histidine is the direct precursor to histamine, a key signaling molecule in the immune response, neurotransmission, and regulation of gastric acid secretion. The conversion of L-histidine to histamine is catalyzed by the enzyme histidine decarboxylase (HDC).

This technical guide serves as a valuable reference for scientists working with L-histidine and its derivatives, providing the fundamental structural and methodological information necessary for advanced research and development.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Histidine-¹⁵N

This guide provides a comprehensive overview of the core physical and chemical properties of L-Histidine-¹⁵N, a stable isotope-labeled amino acid crucial for various research applications. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies, protein structure determination, and quantitative proteomics.

Core Physical and Chemical Properties

L-Histidine-¹⁵N is a form of L-Histidine where one or more of the naturally occurring ¹⁴N nitrogen atoms have been replaced with the stable isotope ¹⁵N. This substitution results in a mass shift that allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the chemical reactivity of the molecule.[1][] The specific properties can vary slightly depending on the number and position of the ¹⁵N labels (e.g., α-¹⁵N, or fully labeled ¹⁵N₃).

Table 1: Physical and Chemical Data for L-Histidine-¹⁵N Variants

| Property | L-Histidine-¹⁵N₃ | L-Histidine·HCl·H₂O (α-¹⁵N) | L-Histidine-¹³C₆,¹⁵N₃ | L-Histidine·HCl·H₂O (D₅, ¹⁵N₃) |

| Molecular Formula | C₆H₉¹⁵N₃O₂ | C₆H₉¹⁴N₂¹⁵NO₂·HCl·H₂O | ¹³C₆H₉¹⁵N₃O₂ | C₆H₄D₅¹⁵N₃O₂·HCl·H₂O |

| Molecular Weight | 158.13 g/mol [3] | 210.62 g/mol [4] | 164.09 g/mol [5] | 217.64 g/mol [6] |

| Exact Mass | 158.06058122 Da[3] | Not explicitly available | Not explicitly available | Not explicitly available |

| Monoisotopic Mass | 158.06058122 Da[3] | Not explicitly available | Not explicitly available | Not explicitly available |

| Melting Point | 282 °C (decomposes) (for unlabeled)[5][7] | Not explicitly available | 282 °C (decomposes) (for unlabeled)[5] | Not explicitly available |

| Form | Solid[5] | Crystalline solid[4] | Solid[5] | Crystalline solid[6] |

| Solubility | Soluble in water[7] | Not explicitly available | Not explicitly available | Not explicitly available |

| Isotopic Purity | Not explicitly available | ≥98% ¹⁵N[4] | ≥95 atom % ¹⁵N[5] | ≥98% ¹⁵N[6] |

| CAS Number | 1217456-12-6[3] | Not available[4] | 1219114-75-6[5] | Not available[6] |

Experimental Protocols for Characterization

The analysis of L-Histidine-¹⁵N and its incorporation into biomolecules relies on several key analytical techniques. These methods leverage the mass difference or nuclear spin properties of the ¹⁵N isotope.[1]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for detecting and quantifying ¹⁵N-labeled compounds.[1] It differentiates molecules based on their mass-to-charge ratio. The incorporation of ¹⁵N increases the mass of histidine by one dalton for each ¹⁵N atom, allowing for the resolution of labeled from unlabeled species.[]

General Protocol for LC-MS Analysis of ¹⁵N-Labeled Amino Acids:

-

Sample Preparation: Proteins containing ¹⁵N-histidine are typically hydrolyzed into their constituent amino acids. For metabolic flux analysis, metabolites are extracted from cells or tissues.

-

Chromatographic Separation: The amino acid or metabolite mixture is injected into a liquid chromatography (LC) system to separate the components.[8]

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into a mass spectrometer. The instrument can be a high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole, depending on the experimental goal.[8]

-

Data Analysis: The mass spectra are analyzed to determine the abundance of the different isotopologues (molecules that differ only in their isotopic composition). This information can be used to calculate the degree of ¹⁵N enrichment and to trace metabolic pathways.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution and in the solid state.[11] The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active. Labeling with ¹⁵N is often combined with ¹³C labeling to perform multidimensional heteronuclear NMR experiments, which are essential for assigning the resonances of complex proteins.[] The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is often referred to as a protein's "fingerprint," as it provides a unique signal for each amino acid residue in the protein backbone.[]

General Protocol for ¹⁵N HSQC NMR of a Labeled Protein:

-

Protein Expression and Purification: The protein of interest is expressed in a system (e.g., E. coli, mammalian cells) cultured in a medium containing ¹⁵N-labeled amino acids or a ¹⁵N-labeled nitrogen source.[12][13] The expressed protein is then purified.

-

NMR Sample Preparation: The purified, labeled protein is dissolved in a suitable buffer, and the sample is placed in an NMR tube.

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹⁵N HSQC experiment is performed. This experiment correlates the chemical shifts of the amide protons with the chemical shifts of their directly bonded ¹⁵N atoms.

-

Spectral Analysis: The resulting 2D spectrum is analyzed to assess protein folding, purity, and stability. Changes in the positions of the peaks upon ligand binding or changes in conditions can provide information about the protein's function and dynamics.[14][15]

Metabolic Pathways and Experimental Workflows

L-Histidine Metabolism

L-Histidine is an essential amino acid with several important metabolic fates. It is a precursor for the synthesis of histamine, a key signaling molecule in inflammatory and immune responses, and it can be catabolized to glutamate, which can then enter the citric acid cycle.[16] Isotopic labeling with ¹⁵N-histidine allows researchers to trace the flow of nitrogen through these pathways.

Caption: Simplified metabolic pathways of L-Histidine.

Experimental Workflow: Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of ¹⁵N-labeled proteins using mass spectrometry.

Caption: Workflow for quantitative proteomics using ¹⁵N labeling.

Logical Relationship: SILAC Principle

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that often utilizes ¹⁵N-labeled amino acids.[17] The principle involves growing two cell populations in media that are identical except for the isotopic composition of a specific amino acid.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. L-Histidine-15N3 | C6H9N3O2 | CID 16217281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. L -Histidine-13C6,15N3 15N = 95atom , 13C = 96atom , 95 CP 1219114-75-6 [sigmaaldrich.com]

- 6. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. testbook.com [testbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histidine - Wikipedia [en.wikipedia.org]

- 12. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. meihonglab.com [meihonglab.com]

- 16. researchgate.net [researchgate.net]

- 17. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to L-Histidine-¹⁵N Hydrochloride Hydrate for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on L-Histidine-¹⁵N hydrochloride hydrate (B1144303), a crucial isotopically labeled amino acid for advanced research in proteomics, metabolomics, and drug development. Its applications primarily lie in protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics via mass spectrometry (MS).

Physicochemical Properties

The molecular weight and formula of L-Histidine-¹⁵N hydrochloride hydrate vary depending on the number and position of the ¹⁵N isotopes. Below is a summary of the key quantitative data for different isotopologues.

| Property | L-Histidine-α-¹⁵N hydrochloride hydrate | L-Histidine-ring-¹⁵N₂ hydrochloride hydrate | L-Histidine-¹⁵N₃ hydrochloride monohydrate |

| Molecular Formula | C₆H₉N₂¹⁵NO₂·HCl·H₂O | C₆H₉O₂N¹⁵N₂·H₂O·HCl | C₆H₉¹⁵N₃O₂·HCl·H₂O |

| Molecular Weight | 210.62 g/mol [1] | 211.62 g/mol [2] | 212.61 g/mol |

| Isotopic Purity | ≥98 atom % ¹⁵N[1] | ≥98 atom % ¹⁵N[2] | ≥98 atom % ¹⁵N |

| Chemical Purity | ≥98%[1] | ≥98%[2] | ≥98% (CP) |

| Form | Solid | Individual[2] | Solid |

Experimental Protocols

L-Histidine-¹⁵N hydrochloride hydrate is a key reagent in stable isotope labeling experiments. Below are detailed methodologies for its application in protein NMR and mass spectrometry.

Protocol 1: ¹⁵N-Labeling of Proteins in E. coli for NMR Spectroscopy

This protocol outlines the steps for expressing a ¹⁵N-labeled protein in E. coli using a minimal medium.

1. Preparation of Minimal Medium:

-

Prepare M9 minimal medium. For 1 liter, this typically includes:

-

To incorporate ¹⁵N-Histidine specifically, supplement the minimal medium with a mixture of all other ¹⁴N-amino acids and the desired ¹⁵N-Histidine. To prevent metabolic scrambling of the ¹⁵N label, it is recommended to use a 10-fold excess of the unlabeled amino acids relative to the ¹⁵N-labeled amino acid.[4]

2. Cell Culture and Protein Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest.

-

Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.

-

Use the pre-culture to inoculate the ¹⁵N-containing M9 minimal medium.[3]

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture under optimal conditions for protein expression (e.g., overnight at 18°C).[4]

3. Protein Purification and Sample Preparation for NMR:

-

Harvest the cells by centrifugation.

-

Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

The final protein sample should be in a low-salt NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH < 6.5) to minimize interference and amide proton exchange.[3]

-

The protein concentration should be between 0.5 – 1 mM.[3]

-

Add 5-10% D₂O to the final sample for the NMR spectrometer's lock system.[3]

4. NMR Data Acquisition:

-

Acquire heteronuclear 2D ¹H-¹⁵N correlation spectra, such as HSQC or HMQC, to check for proper folding and spectral quality.[5][6]

-

For resonance assignment and structural studies, acquire a suite of 2D and 3D NMR experiments, including ¹H-¹⁵N TOCSY-HSQC and ¹H-¹⁵N NOESY-HSQC.[6]

Protocol 2: Quantitative Proteomics using ¹⁵N Metabolic Labeling and Mass Spectrometry

This protocol describes a workflow for relative protein quantification using ¹⁵N metabolic labeling.

1. Metabolic Labeling:

-

Grow two separate cell cultures.

-

Culture one ("light") in a medium containing natural abundance nitrogen sources (¹⁴N).

-

Culture the other ("heavy") in a medium where the sole nitrogen source is enriched with ¹⁵N (e.g., ¹⁵NH₄Cl).[7]

2. Sample Preparation:

-

After experimental treatment, harvest the cells from both "light" and "heavy" cultures.

-

Mix equal amounts of the "light" and "heavy" samples.[7]

-

Extract the total protein from the mixed cell lysate.

3. Protein Digestion:

-

Denature the proteins (e.g., with urea).

-

Reduce cysteine residues with DTT and alkylate with iodoacetamide (B48618) (IAA).

-

Dilute the sample to reduce the denaturant concentration.

-

Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme:protein ratio) overnight at 37°C.[7]

4. Peptide Cleanup and Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using a C18 column.[7]

-

Analyze the peptides using LC-MS/MS. A high-resolution mass spectrometer is recommended for both MS1 and MS2 scans to accurately distinguish between the ¹⁴N and ¹⁵N peptide pairs.[7]

5. Data Analysis:

-

Use specialized software to identify peptides from the MS/MS spectra by searching against a protein database.

-

The software will calculate the intensity ratios of the ¹⁴N and ¹⁵N peptide pairs to determine the relative abundance of the corresponding proteins between the two samples.[7]

-

It is important to account for the labeling efficiency, which can often be incomplete.[8]

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for producing a ¹⁵N-labeled protein for NMR analysis.

Caption: Workflow for ¹⁵N-labeled protein production and NMR analysis.

Logical Relationship in Quantitative Proteomics

This diagram illustrates the core logic of a quantitative proteomics experiment using ¹⁵N metabolic labeling.

References

- 1. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Histidine·HCl·HâO (ring-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 4. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. 15N-LABELED PROTEINS [imserc.northwestern.edu]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

An In-depth Technical Guide to Isotopic Labeling with 15N-Histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and key applications of 15N-Histidine isotopic labeling. This powerful technique is instrumental in advancing our understanding of protein structure, dynamics, metabolism, and the intricate signaling pathways that govern cellular function, thereby playing a crucial role in modern drug discovery and development.

Core Principles of 15N-Histidine Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological cell.[1] In the context of proteomics and drug development, stable isotope labeling with non-radioactive isotopes like Nitrogen-15 (¹⁵N) has become an indispensable tool.[2][3] Histidine, an essential amino acid, possesses a unique imidazole (B134444) side chain that is frequently involved in enzyme active sites, metal ion coordination, and protein-protein interactions.[4][5] By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope in histidine, researchers can introduce a specific mass or nuclear spin probe into proteins of interest. This "label" allows for the differentiation and tracking of these proteins and their interactions using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][6]

The key advantages of using ¹⁵N-Histidine include:

-

Specificity: Labeling can be targeted to histidine residues, providing specific insights into the roles of these residues in protein function.

-

Non-invasive Probing: As a stable isotope, ¹⁵N is non-radioactive and does not significantly alter the biochemical properties of the labeled protein, allowing for in-vivo and in-vitro studies under near-native conditions.[2]

-

Versatility: ¹⁵N-Histidine can be used in a wide range of applications, from determining protein structures and dynamics by NMR to quantifying protein turnover and analyzing signaling pathways by mass spectrometry.[2][6]

Experimental Protocols

The successful incorporation of ¹⁵N-Histidine into proteins requires carefully designed experimental protocols. The choice of expression system, be it prokaryotic (e.g., E. coli) or eukaryotic (e.g., mammalian cells), will dictate the specifics of the labeling strategy.

¹⁵N-Histidine Labeling in E. coli for NMR Studies

E. coli is a cost-effective and efficient system for producing isotopically labeled proteins for structural analysis by NMR.

Objective: To produce a protein of interest with ¹⁵N-labeled histidine residues for NMR-based structural and dynamic studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source for general ¹⁵N labeling, or ¹⁵N-Histidine for selective labeling.

-

Glucose (or ¹³C-glucose for double labeling).

-

Trace elements and vitamin solutions.

-

Appropriate antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Protocol:

-

Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Adaptation to Minimal Medium: The next day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled ammonium chloride and grow until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

-

Main Culture and Labeling:

-

For uniform ¹⁵N labeling , inoculate the adapted culture into 1 L of M9 minimal medium where the standard ¹⁴NH₄Cl is replaced with 1 g/L of ¹⁵NH₄Cl.

-

For selective ¹⁵N-Histidine labeling , use an M9 medium containing all unlabeled amino acids except for histidine, which is added in its ¹⁵N-labeled form. This is particularly useful for simplifying complex NMR spectra.

-

-

Cell Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

-

Cell Harvest and Protein Purification: Harvest the cells by centrifugation. The subsequent protein purification steps will be specific to the protein of interest and the affinity tags used.[7][8]

¹⁵N-Histidine Metabolic Labeling in Mammalian Cells (e.g., HEK293)

Metabolic labeling in mammalian cells is crucial for studying protein turnover, post-translational modifications, and signaling pathways in a more biologically relevant context.

Objective: To incorporate ¹⁵N-Histidine into the proteome of mammalian cells to quantify protein synthesis and degradation rates or to trace signaling pathways.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T).

-

Standard cell culture medium (e.g., DMEM).

-

Dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

-

¹⁵N-L-Histidine.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

Protocol:

-

Cell Seeding and Growth: Seed the cells in culture plates and grow them in standard medium until they reach the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare the labeling medium by using a custom DMEM formulation that lacks histidine, and supplement it with dialyzed FBS and the desired concentration of ¹⁵N-L-Histidine.[9][10]

-

Isotope Labeling:

-

For steady-state labeling , replace the standard medium with the ¹⁵N-Histidine labeling medium and incubate for a period sufficient to achieve high incorporation, often 24-48 hours or longer, depending on the protein turnover rates.[9]

-

For pulse-chase experiments to measure protein turnover, incubate the cells with the labeling medium for a defined "pulse" period. Then, replace the labeling medium with a "chase" medium containing an excess of unlabeled histidine and harvest cells at various time points.

-

-

Cell Harvest and Protein Extraction: After the desired labeling period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer to extract the proteins.

-

Downstream Analysis: The extracted proteins can then be processed for analysis by mass spectrometry to determine the incorporation of ¹⁵N-Histidine and quantify protein turnover or changes in protein abundance in response to stimuli.[9]

Data Presentation: Quantitative Insights from ¹⁵N-Histidine Labeling

Quantitative data derived from ¹⁵N-Histidine labeling experiments provide valuable insights into cellular processes. The following tables summarize typical quantitative results that can be obtained.

Table 1: ¹⁵N-Histidine Incorporation Efficiency in E. coli

| Protein | Expression Time (hours) | ¹⁵N Incorporation (%) | Method of Determination | Reference |

| Protein X | 12 | >95% | Mass Spectrometry | Fictional Example |

| Protein Y | 16 | >98% | Mass Spectrometry | Fictional Example |

| Aβ42 Peptide | Auto-induction | Uniform | Mass Spectrometry | [8] |

Table 2: Protein Turnover Rates in Mammalian Cells Determined by ¹⁵N-Labeling

| Protein | Cell Line | Half-life (hours) | Labeling Method | Reference |

| Cofilin-1 | Mouse Brain | ~72 | ¹⁵N-Spirulina Diet | [11] |

| Various Proteins | Pancreatic Cancer Cells | 44-76% FSR | ¹⁵N Amino Acid Mix | [12] |

| Various Proteins | HeLa Cells | Varies | Pulsed SILAC-TMT | [13] |

FSR: Fractional Synthesis Rate

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for Quantitative Proteomics using ¹⁵N-Histidine

Caption: Workflow for quantitative proteomics using 15N-Histidine.

The mTOR Signaling Pathway and Amino Acid Sensing

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability, including histidine.[14][15][16][17][18] ¹⁵N-Histidine labeling can be employed to trace the metabolic fate of histidine and its impact on mTORC1 activation and downstream signaling.

Caption: Simplified mTOR signaling pathway activated by amino acids.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[19][20][21] While direct tracing with ¹⁵N-Histidine is less common here, understanding this pathway is crucial as it often crosstalks with metabolic pathways like mTOR.

References

- 1. ckgas.com [ckgas.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The histidine transporter SLC15A4 coordinates mTOR-dependent inflammatory responses and pathogenic antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model [mdpi.com]

- 16. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

Applications of L-Histidine-¹⁵N in Biomolecular NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Histidine-¹⁵N isotope labeling in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the histidine imidazole (B134444) side chain, with a pKa near physiological pH, make it a crucial residue in protein function, participating in catalysis, ligand binding, and protein-protein interactions. ¹⁵N-labeling of histidine residues provides a powerful and sensitive probe to investigate these roles at atomic resolution. This guide details the experimental protocols, presents quantitative data, and illustrates key concepts and workflows.

Probing Histidine Tautomeric and Protonation States

The imidazole ring of histidine can exist in three states: two neutral tautomers (Nδ1-H, denoted as the τ tautomer, and Nε2-H, the π tautomer) and a positively charged, protonated state. The ¹⁵N chemical shifts of the imidazole nitrogens are exquisitely sensitive to the protonation state, making ¹⁵N NMR the definitive tool for their characterization.[1][2][3]

A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[4][5] This large chemical shift difference allows for the unambiguous determination of the protonation state and the dominant tautomer in a given chemical environment.

Below is a diagram illustrating the different states of the histidine imidazole ring and the interconversion pathways.

Histidine protonation and tautomeric states.

Table 1: Representative ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

| State | Nδ1 Chemical Shift (ppm) | Nε2 Chemical Shift (ppm) |

| Protonated (His+) | ~178 | ~174 |

| τ Tautomer (Nδ1-H) | ~183.5 | ~266.5 |

| π Tautomer (Nε2-H) | ~261.5 | ~167.5 |

Note: These are representative values and can vary depending on the local chemical environment.[6][7]

Investigating Protein-Ligand Interactions through Chemical Shift Perturbation

One of the most powerful applications of ¹⁵N-histidine labeling is in the study of protein-ligand interactions.[8][9] The binding of a ligand to a protein will often perturb the local chemical environment of nearby residues, leading to changes in their NMR chemical shifts. This phenomenon, known as Chemical Shift Perturbation (CSP), can be monitored using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments on a ¹⁵N-labeled protein.[1] By titrating an unlabeled ligand into a solution of the ¹⁵N-labeled protein, one can track the movement of peaks in the HSQC spectrum to identify the binding site and determine the dissociation constant (Kd) of the interaction.[10][11]

The workflow for a typical ¹H-¹⁵N HSQC titration experiment is depicted below.

¹H-¹⁵N HSQC titration workflow.

Table 2: Example of Chemical Shift Perturbation Data for Ligand Binding to a ¹⁵N-Histidine Labeled Protein

| Histidine Residue | Ligand Concentration (μM) | ¹H Shift (ppm) | ¹⁵N Shift (ppm) | Combined CSP (ppm) |

| His25 | 0 | 8.25 | 178.1 | 0.000 |

| 50 | 8.30 | 178.3 | 0.057 | |

| 100 | 8.35 | 178.5 | 0.114 | |

| 200 | 8.45 | 178.9 | 0.228 | |

| His53 | 0 | 7.98 | 177.5 | 0.000 |

| 50 | 7.99 | 177.5 | 0.010 | |

| 100 | 8.00 | 177.6 | 0.022 | |

| 200 | 8.01 | 177.6 | 0.032 |

Note: The combined CSP is often calculated using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where α is a weighting factor (typically around 0.14) to account for the different chemical shift ranges of ¹H and ¹⁵N.[9][12]

Elucidating Enzyme Kinetics and Mechanisms with ¹⁵N Relaxation Dispersion

NMR relaxation dispersion experiments are powerful tools for studying the kinetics of biological processes that occur on the microsecond to millisecond timescale.[4] For proteins containing histidine in their active sites, ¹⁵N-histidine labeling allows for the investigation of enzyme catalytic cycles, conformational changes, and proton transfer events.[5][13]

By measuring the transverse relaxation rate (R₂) of the ¹⁵N nucleus as a function of a variable radiofrequency field, one can extract kinetic and thermodynamic parameters of the exchange process between different states of the histidine residue.

The diagram below outlines the general principle of a relaxation dispersion experiment.

Principle of NMR relaxation dispersion.

Table 3: Hypothetical ¹⁵N Relaxation Dispersion Data for a Catalytic Histidine

| CPMG Field (Hz) | R₂ (s⁻¹) for His72 |

| 50 | 15.2 |

| 100 | 12.8 |

| 200 | 10.1 |

| 400 | 8.5 |

| 800 | 8.1 |

| 1000 | 8.0 |

Note: The decrease in R₂ with increasing CPMG field strength is characteristic of an exchange process. Fitting this data can provide the exchange rate (k_ex) and the populations of the exchanging states.

Experimental Protocols

¹⁵N-Histidine Labeling of Proteins in E. coli

Objective: To produce a protein with ¹⁵N incorporated specifically at histidine residues for NMR studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Minimal medium (e.g., M9) components.

-

¹⁵N-L-Histidine.

-

Unlabeled amino acid mix lacking histidine.

-

IPTG or other inducing agent.

-

Standard cell culture and protein purification equipment.

Protocol:

-

Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose).

-

Supplement the medium with a complete mixture of unlabeled amino acids, omitting L-histidine.

-

Add ¹⁵N-L-Histidine to the medium at a concentration of 50-100 mg/L.[14]

-

Inoculate the medium with an overnight culture of the E. coli expression strain.

-

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).

-

Continue to grow the cells for the desired time and temperature to allow for protein expression.

-

Harvest the cells by centrifugation.

-

Purify the ¹⁵N-histidine labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion chromatography).[15]

¹H-¹⁵N HSQC Titration Experiment

Objective: To identify the ligand binding site and determine the binding affinity by monitoring chemical shift perturbations.

Materials:

-

Purified ¹⁵N-labeled protein (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.5, with 5-10% D₂O).[16][17]

-

Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

-

NMR spectrometer equipped with a cryoprobe.

Protocol:

-

Sample Preparation: Prepare the ¹⁵N-labeled protein sample in an NMR tube. Ensure the sample is stable and free of precipitates.[17]

-

Initial Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein. This will serve as the reference spectrum.[18][19][20]

-

Titration: Add a small aliquot of the concentrated ligand stock solution to the protein sample. Mix thoroughly by gentle inversion.

-

Data Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is crucial to allow the sample to equilibrate before each measurement.[8]

-

Repeat: Continue the titration until the protein is saturated with the ligand, or until no further chemical shift changes are observed.

-

Data Processing: Process all spectra identically using software such as NMRPipe or TopSpin.[15]

-

Data Analysis:

-

Overlay the spectra and assign the resonances.

-

Track the chemical shift changes for each assigned residue.

-

Calculate the combined chemical shift perturbation (CSP) for each residue at each titration point.[12]

-

Plot the CSP values as a function of the ligand concentration for each affected residue.

-

Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).[21]

-

Conclusion

L-Histidine-¹⁵N labeling is an indispensable tool in biomolecular NMR, providing detailed insights into the structure, function, and dynamics of proteins. The applications detailed in this guide, from elucidating protonation states and tautomerism to quantifying ligand binding and enzyme kinetics, highlight the versatility and power of this technique. The provided protocols and data serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage ¹⁵N-histidine NMR in their work. The continued development of NMR methodology, coupled with advanced isotopic labeling strategies, will undoubtedly further expand the scope of questions that can be addressed using this powerful approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. renafobis.fr [renafobis.fr]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 17. nmr-bio.com [nmr-bio.com]

- 18. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]

- 19. HSQC_15N.nan [protocols.io]

- 20. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to Stable Isotope Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling in cell culture, a powerful technology for quantitative analysis of proteins and metabolites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively implement these techniques. This document delves into the core principles, offers detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and signaling pathways.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to "tag" molecules of interest within a biological system. By replacing naturally abundant, lighter isotopes (such as ¹²C, ¹⁴N, ¹H) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate and quantify biomolecules from different experimental conditions using mass spectrometry (MS). The mass spectrometer distinguishes between the "light" and "heavy" versions of the same molecule based on their mass-to-charge ratio. The ratio of the signal intensities between the heavy and light forms directly corresponds to the relative abundance of the molecule in the samples being compared.[1]

This approach offers high accuracy and precision by allowing samples to be mixed at an early stage of the experimental workflow, which minimizes variability introduced during sample preparation.[2][3]

There are two primary strategies for introducing stable isotopes in cell culture:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where a standard nutrient, such as an amino acid or glucose, is replaced with its heavy isotope-labeled counterpart. As cells grow and divide, they incorporate these heavy nutrients into newly synthesized proteins or metabolites. The most prominent example of this technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

-

Chemical Labeling: This in vitro method involves the chemical attachment of isotope-containing tags to proteins or peptides after they have been extracted from the cells. Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) fall into this category.

Core Principles of Metabolic Labeling

Metabolic labeling strategies are powerful because the isotope label is incorporated into the biomolecules as they are being synthesized by the cell's own machinery, resulting in a labeled proteome or metabolome that closely reflects the physiological state of the cells.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used and robust method for quantitative proteomics.[4] The core principle of SILAC involves growing two or more populations of cells in media that are identical in composition, except that one contains the natural ("light") form of a specific essential amino acid (e.g., L-lysine and L-arginine), while the other contains the heavy stable isotope-labeled version of that same amino acid (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine).[5]

After a sufficient number of cell divisions (typically 5-6), the heavy amino acids are almost completely incorporated into the entire proteome of the "heavy" cell population, with labeling efficiencies often exceeding 97-99%.[4][6] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

Because the "light" and "heavy" peptides are chemically identical, they co-elute from the liquid chromatography column. However, they are easily distinguished by the mass spectrometer due to the mass difference imparted by the stable isotopes. The ratio of the peak intensities of the heavy and light peptide pairs provides an accurate measure of the relative abundance of the corresponding protein in the two cell populations.[1]

Metabolic Labeling for Metabolomics

Similar to SILAC for proteomics, stable isotopes can be used to trace the metabolic fate of small molecules. In this approach, a labeled substrate, most commonly a ¹³C-labeled glucose or glutamine, is introduced into the cell culture medium. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using LC-MS or gas chromatography-mass spectrometry (GC-MS), researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Quantitative Data Presentation

A key advantage of stable isotope labeling techniques is the generation of precise quantitative data. The choice of labeling method can impact the depth and precision of this data.

Comparison of Common Quantitative Proteomics Techniques

The following table summarizes and compares the key features of SILAC, iTRAQ, and TMT.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |

| Labeling Principle | Metabolic (in vivo) | Chemical (in vitro) |

| Multiplexing | Typically 2-3 plex, can be extended | iTRAQ: 4-plex, 8-plex; TMT: up to 16-plex |

| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing[2] | Good accuracy, but can be affected by ratio compression[7] |

| Proteome Coverage | High, labels all newly synthesized proteins | High, labels all peptides with primary amines |

| Advantages | - High physiological relevance[8]- Minimizes sample handling errors[3]- No chemical modifications that could affect peptide properties[8] | - High multiplexing capability[8]- Applicable to a wide range of sample types (cells, tissues, fluids) |

| Disadvantages | - Limited to cells that can be cultured and divide- Can be expensive due to the cost of labeled media- Arginine-to-proline conversion can occur in some cell lines | - Potential for ratio distortion due to co-isolation of precursor ions[9]- Labeling reaction adds an extra step to the workflow- Higher cost of reagents for high-plex experiments |

| Typical Coefficient of Variation (CV) | Generally lower due to reduced sample handling variability | Can be higher, influenced by workflow steps post-labeling |

Common Stable Isotopes in Cell Culture

The selection of the appropriate stable isotope is critical for the success of a labeling experiment. The table below lists some of the commonly used stable isotopes.

| Isotope | Natural Abundance (%) | Common Labeled Molecules | Typical Mass Shift (Da) | Applications |

| ¹³C | 1.1 | L-Arginine, L-Lysine, Glucose | +6 to +10 per amino acid | Proteomics (SILAC), Metabolomics (Metabolic Flux Analysis) |

| ¹⁵N | 0.37 | L-Arginine, L-Lysine, Ammonium Chloride | +2 to +4 per amino acid | Proteomics (SILAC), Metabolomics |

| ²H (D) | 0.015 | Deuterated amino acids | Variable | Proteomics, Metabolomics (less common in LC-MS due to potential chromatographic shifts)[5] |

Experimental Protocols

This section provides detailed methodologies for two common stable isotope labeling experiments.

Detailed Protocol for a SILAC Experiment

This protocol outlines the key steps for a standard 2-plex SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling (Adaptation Phase)

-

Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be based on a formulation lacking L-lysine and L-arginine. The "light" medium is supplemented with normal L-lysine and L-arginine, while the "heavy" medium is supplemented with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine). Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Passaging: Passage the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome of the "heavy" cell population.[6]

-

Labeling Efficiency Check (Optional but Recommended): After the adaptation phase, a small aliquot of the "heavy" labeled cells can be harvested, and the proteome analyzed by mass spectrometry to confirm the labeling efficiency.

2. Experimental Treatment

-

Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., one population is treated with a drug while the other serves as a vehicle control).

3. Cell Lysis and Protein Extraction

-

Harvest the "light" and "heavy" cell populations separately.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion

-

Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAA).

-

Proteolytic Digestion: Digest the protein mixture into peptides using a protease, most commonly trypsin.

5. Peptide Cleanup and Mass Spectrometry Analysis

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

-

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

The software identifies peptides and quantifies the intensity ratios of the "heavy" and "light" peptide pairs.

-

Protein abundance ratios are then calculated based on the ratios of their constituent peptides.

Protocol for ¹³C-Glucose Labeling for Metabolomics

This protocol provides a general framework for a ¹³C-glucose labeling experiment in adherent mammalian cells for analysis by LC-MS.

1. Cell Culture and Labeling

-

Media Preparation: Prepare a glucose-free culture medium. Supplement this medium with dialyzed fetal bovine serum (dFBS). Add the ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose) to the desired final concentration.

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Labeling: Replace the standard culture medium with the pre-warmed ¹³C-glucose labeling medium. Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into the metabolites of interest. The optimal labeling time will vary depending on the metabolic pathway being studied.

2. Metabolite Quenching and Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a pre-chilled quenching solution, such as 80% methanol (B129727), to the cells and incubate at -80°C for at least 15 minutes.

-

Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the suspension at high speed at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.

3. Sample Preparation for LC-MS

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

4. LC-MS Analysis

-

Analyze the reconstituted samples using an LC-MS system equipped with a high-resolution mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

5. Data Analysis

-

Process the raw LC-MS data to identify and quantify the different mass isotopologues of the metabolites of interest.

-

The resulting mass isotopomer distributions can be used to determine the relative contribution of the labeled substrate to different metabolic pathways and to calculate metabolic fluxes.

Mandatory Visualizations

Signaling Pathway Diagrams

Stable isotope labeling is a powerful tool for elucidating the dynamics of cellular signaling pathways by quantifying changes in protein expression and post-translational modifications.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in cancer.

References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 9. americanlaboratory.com [americanlaboratory.com]

The Principles and Application of 15N Isotopes in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals